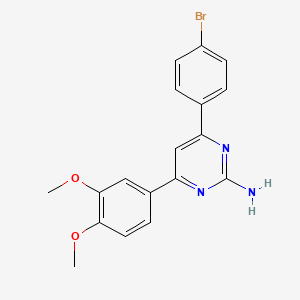
4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine, also known as 4-EFPP, is an organic compound composed of a pyrimidine ring with a furan substituent and an aromatic ethoxy group. It has been studied for its potential applications in various scientific fields, such as medicinal chemistry, organic synthesis, and synthetic biology. This compound has been found to possess unique properties, such as its ability to interact with biological systems, making it a promising target for further research.
Applications De Recherche Scientifique
4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, it has been studied for its ability to interact with biological systems, making it a promising target for drug development. In organic synthesis, it has been used as a starting material for the synthesis of a variety of complex molecules. In synthetic biology, it has been used to create novel proteins and enzymes, as well as to modify existing proteins and enzymes.
Mécanisme D'action
4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine acts as a ligand for proteins and enzymes, binding to specific sites on the protein or enzyme and modulating its activity. This can lead to changes in the structure and function of the protein or enzyme, which can have a variety of effects on the biological system. For example, it has been used to modulate the activity of enzymes involved in drug metabolism, leading to changes in the pharmacokinetics of the drug.
Biochemical and Physiological Effects
4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can modulate the activity of enzymes involved in drug metabolism, leading to changes in the pharmacokinetics of the drug. It has also been found to interact with certain proteins and enzymes, leading to changes in their structure and function. In addition, it has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used as a starting material for the synthesis of a variety of complex molecules. In addition, it has been found to interact with biological systems, making it a promising target for drug development. However, it has some limitations for use in laboratory experiments. It is not very soluble in water, and it can be difficult to purify the desired product from the reaction mixture.
Orientations Futures
The potential applications of 4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine are still being explored. Future research could focus on further understanding its mechanism of action and its effects on biological systems. Additionally, further research could focus on developing novel methods of synthesis and purification, as well as exploring its potential applications in drug development and synthetic biology. Finally, further research could focus on its potential applications in other fields, such as materials science and nanotechnology.
Méthodes De Synthèse
4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine can be synthesized using a variety of methods. One of the most common is the reaction of 4-ethoxyphenylmagnesium bromide with 2-furan-6-ylpyrimidin-2-amine. This reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, and yields the desired product in high yields. Other methods of synthesis include the use of organic catalysts, such as pyridine, as well as the use of microwave irradiation or ultrasound.
Propriétés
IUPAC Name |
4-(4-ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-20-12-7-5-11(6-8-12)13-10-14(19-16(17)18-13)15-4-3-9-21-15/h3-10H,2H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWKOOVVLUYDHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98%](/img/structure/B6347230.png)










